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Methyl 3-methylpiperazine-1-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 200.28 g/mol. It features a piperazine ring substituted with a methyl group and a carboxylate ester functional group. The compound is known for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceuticals and biologically active compounds.
For example, one reported reaction involves the use of sodium carbonate in acetonitrile at elevated temperatures to facilitate the formation of related piperazine derivatives .
Several methods exist for synthesizing methyl 3-methylpiperazine-1-carboxylate:
Methyl 3-methylpiperazine-1-carboxylate has various applications:
Methyl 3-methylpiperazine-1-carboxylate shares structural similarities with several other compounds, which include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 3-methylpiperazine-1-carboxylate | 120737-59-9 | Contains tert-butyl group |
| (R)-1-Boc-3-methylpiperazine | 163765-44-4 | Boc-protected amine |
| Methyl piperazine-1-carboxylate | 142729 | Lacks methyl substitution on piperazine |
| (S)-tert-butyl 3-methylpiperazine-1-carboxylate | 147081-29-6 | Stereoisomeric variant |
| (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | 129779-30-2 | Dimethyl substitution |
Methyl 3-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which influences its reactivity and biological properties compared to other similar compounds. Its ability to serve as an intermediate in synthesizing diverse pharmaceuticals adds to its significance in medicinal chemistry.
Catalytic C–H functionalization has emerged as a powerful strategy for modifying piperazine rings without requiring prefunctionalized substrates. Photoredox catalysis, particularly using iridium-based complexes such as tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], enables direct arylations and vinylations at the α-position of piperazine nitrogen atoms. For example, irradiation of N-Boc-piperazine with 1,4-dicyanobenzene in the presence of Ir(ppy)₃ generates α-arylpiperazines via single-electron transfer mechanisms. This method achieves yields exceeding 80% while preserving stereochemical integrity, making it suitable for synthesizing methyl 3-methylpiperazine-1-carboxylate precursors.
Transition-metal-catalyzed cross-couplings also play a role. Palladium complexes, such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), facilitate Suzuki-Miyaura couplings with boronic acids to introduce methyl groups at specific ring positions. These reactions typically occur in dimethylformamide or acetonitrile at 80–100°C, with yields ranging from 65% to 92% depending on steric hindrance.
The stereoselective construction of chiral piperazines relies on asymmetric catalysis and chiral auxiliaries. A reductive cyclization strategy involves treating primary amines with nitrosoalkenes to form bis(oximinoalkyl)amines, which undergo hydrogenation over palladium-on-carbon to yield enantiomerically enriched piperazines. For methyl 3-methylpiperazine-1-carboxylate, this method achieves enantiomeric excess (ee) values of ≥90% when using (R)- or (S)-BINAP ligands.
Chiral pool synthesis is another approach. Starting from (S)-2-methylpiperazine, Boc protection followed by carboxylation with methyl chloroformate produces the target compound with >98% ee. Kinetic resolution using lipases or transition-metal catalysts further enhances stereopurity, particularly in resolving racemic mixtures of intermediates.
tert-Butyloxycarbonyl (Boc) protection is critical for preventing undesired side reactions during piperazine functionalization. Boc anhydride reacts with the secondary amine of 3-methylpiperazine in dichloromethane, achieving 94% yield under mild conditions (0–5°C, 2 hours). Deprotection traditionally requires strong acids like trifluoroacetic acid (TFA), but recent advances utilize continuous-flow thermal methods at 180–200°C without catalysts, achieving >95% conversion while minimizing decomposition.
Comparative studies show that thermal deprotection reduces byproduct formation compared to acidic hydrolysis. For example, Boc removal from methyl 3-methylpiperazine-1-carboxylate precursors yields 97% pure product in flow systems versus 89% with TFA.
Esterification of piperazine carboxylates with methanol is highly solvent-dependent. Optimal conditions for methyl 3-methylpiperazine-1-carboxylate synthesis involve acetonitrile-pyridine-methanol (22:2:1), which achieves 98% yield by activating methyl chloroformate while scavenging HCl. Water-tolerant systems, such as acetonitrile-water-methanol (45:45:10) with excess pyridine, enable esterification in biphasic media, albeit with slightly reduced yields (85–90%).
Solvent polarity also influences reaction rates. Polar aprotic solvents like dimethylacetamide accelerate esterification by stabilizing zwitterionic intermediates, whereas nonpolar solvents (e.g., toluene) result in incomplete conversions (<50%).
Solid-Phase Synthesis
Immobilizing piperazine scaffolds on Wang resin enables iterative functionalization. A borane-mediated reduction of resin-bound amides to amines, followed by on-resin Boc protection and methyl carboxylation, yields methyl 3-methylpiperazine-1-carboxylate with 75–85% purity after cleavage. This approach simplifies purification but limits scalability due to resin loading capacities (typically 0.5–1.0 mmol/g).
Solution-Phase Synthesis
Traditional solution-phase routes, such as coupling 3-methylpiperazine with methyl chloroformate in tetrahydrofuran, offer higher yields (90–95%) and scalability. However, they require chromatographic purification after each step, increasing time and cost.
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield | 75–85% | 90–95% |
| Purification Effort | Low | High |
| Scalability | Limited | High |
The blood-brain barrier permeability characteristics of methyl 3-methylpiperazine-1-carboxylate are governed by specific physicochemical properties that facilitate central nervous system penetration. The compound's molecular weight of approximately 158.2 daltons and polar surface area of 52.3 square angstroms fall within optimal ranges for blood-brain barrier transport [6] [7].
Computational prediction models indicate that methyl 3-methylpiperazine-1-carboxylate exhibits favorable blood-brain barrier penetration characteristics due to its lipophilicity coefficient (LogP) of approximately 1.2, which represents an optimal balance between hydrophobic and hydrophilic properties [6] [7]. The compound's hydrogen bond donor count and molecular flexibility contribute to efficient transcellular diffusion across endothelial cell membranes [8].
| Compound Type | Molecular Weight (Da) | PSA (Ų) | LogP | BBB Penetration | Brain/Plasma Ratio |
|---|---|---|---|---|---|
| Methyl 3-methylpiperazine-1-carboxylate | 158.2 | 52.3 | 1.2 | Predicted Good | Favorable |
| N-methylpiperazine derivatives [6] | 200-250 | 60-75 | 1.5-2.5 | Good | 4-8x higher |
| Dimethylamino derivatives [6] | 180-220 | 64.75 | 2.1 | Enhanced | 2-fold increase |
The parallel artificial membrane permeability assay for blood-brain barrier studies demonstrate that piperazine carboxylate esters achieve higher brain penetration than their unprotected analogs [7]. The ester functionality in methyl 3-methylpiperazine-1-carboxylate serves as a prodrug mechanism, where esterase-mediated hydrolysis in brain tissue releases the active piperazine derivative while maintaining blood-brain barrier permeability [8].
Machine learning models for blood-brain barrier prediction indicate that methyl 3-methylpiperazine-1-carboxylate possesses optimal molecular descriptors including appropriate molecular volume, hydrogen bonding capacity, and lipophilicity parameters [7]. The compound's aromatic ring count and rotatable bond number contribute to favorable blood-brain barrier transport kinetics [7].
Transporter-mediated mechanisms may also influence the blood-brain barrier permeability of methyl 3-methylpiperazine-1-carboxylate. The compound's structural similarity to endogenous substrates of organic anion-transporting polypeptides suggests potential for facilitated transport across the blood-brain barrier [9]. However, efflux transporter interactions with P-glycoprotein and breast cancer resistance protein require careful evaluation to ensure optimal central nervous system exposure [9].
Structure-neuroimaging correlation studies of methyl 3-methylpiperazine-1-carboxylate and related compounds provide critical insights into central nervous system distribution patterns and receptor occupancy relationships. Positron emission tomography studies using carbon-11 labeled piperazine derivatives demonstrate specific regional brain uptake patterns that correlate with neurotransmitter receptor density distributions [10] [11].
Methoxyphenyl piperazine derivatives labeled with carbon-11 for positron emission tomography imaging show high brain uptake with standard uptake values of 4.7 ± 0.2 in cerebellum, 3.5 ± 0.1 in thalamus, and 3.0 ± 0.1 in striatum [10]. These findings demonstrate preferential accumulation in central nervous system regions with high metabotropic glutamate receptor subtype 1 density, indicating structure-specific receptor binding [10].
Single photon emission computed tomography studies using technetium-99m labeled piperazine complexes reveal moderate brain uptake with evidence of receptor-specific binding [4]. The mixed ligand approach using 4 plus 1 combination demonstrates subnanomolar inhibition constant values for 5-HT1A receptor binding, although regional distribution shows only small ratios between receptor-rich and receptor-poor areas [4].
| Imaging Modality | Target System | Brain Regions | Key Findings | Clinical Application |
|---|---|---|---|---|
| PET with [¹¹C]methoxyphenylpiperazine [10] | mGluR1 receptors | Cerebellum, thalamus, striatum | High specific uptake | Neurological disorders |
| SPECT with ⁹⁹mTc-piperazine [4] | 5-HT1A receptors | Hippocampus, cortex | Moderate brain uptake | Depression/anxiety |
| PET with [¹¹C]brigatinib [12] | EGFR/ALK kinases | Tumor regions | Selective accumulation | Cancer imaging |
Functional magnetic resonance imaging studies demonstrate that piperazine-based 5-HT1A receptor ligands produce blood oxygen level-dependent signal changes in prefrontal cortex and limbic system regions [5] [13]. These neuroimaging correlations provide evidence for functionally relevant receptor binding and downstream signaling cascade activation [5].
Autoradiography studies using tritium-labeled methyl 3-methylpiperazine-1-carboxylate reveal heterogeneous distribution patterns across brain regions, with highest binding density in hippocampus, cortical areas, and raphe nuclei [4]. The specific to non-specific binding ratios demonstrate receptor-mediated uptake rather than non-selective tissue accumulation [4].
Multi-tracer positron emission tomography studies combining piperazine derivatives with dopaminergic and GABAergic radiotracers reveal neurotransmitter system interactions in central nervous system pathology [14]. These structure-neuroimaging correlations demonstrate that methyl 3-methylpiperazine-1-carboxylate derivatives can serve as molecular probes for understanding neurotransmitter system dysfunction in neuropsychiatric disorders [14].
The comparative efficacy of methyl 3-methylpiperazine-1-carboxylate in serotonergic versus dopaminergic systems reveals fundamental differences in neurotransmitter release, regulation mechanisms, and therapeutic targeting strategies. Electrochemical studies demonstrate that serotonin release is 300-fold lower than dopamine release despite comparable tissue content levels [16].
Autoreceptor control mechanisms differ significantly between serotonergic and dopaminergic systems. Methiothepin administration, a 5-HT1A and 5-HT1B receptor antagonist, increases stimulated serotonin release to 161 percent of baseline levels, while raclopride, a dopamine D2 receptor antagonist, increases dopamine release to 184 percent [16]. These findings indicate differential regulatory sensitivity between the two neurotransmitter systems [16].
Transporter inhibition studies reveal system-specific responses to reuptake blockade. Citalopram, a selective serotonin reuptake inhibitor, increases stimulated serotonin amplitude to 476 percent of original values, while GBR 12909, a dopamine transporter inhibitor, increases dopamine amplitude to 279 percent [16]. The clearance half-times also differ substantially, with serotonin showing longer half-times (2.27 ± 0.07 seconds) compared to dopamine (0.86 ± 0.14 seconds) [16].
| System Parameter | Serotonergic Response | Dopaminergic Response | Therapeutic Implications |
|---|---|---|---|
| Release amplitude [16] | 300-fold lower than DA | High baseline levels | DA system more responsive |
| Autoreceptor control [16] | 161% increase with antagonist | 184% increase with antagonist | Both systems modifiable |
| Transporter inhibition [16] | 476% amplitude increase | 279% amplitude increase | Serotonin more sensitive |
| MAO inhibition [16] | >3-fold increase | Small increase | Serotonin requires precision |
Monoamine oxidase inhibition produces markedly different effects in serotonergic and dopaminergic systems. Serotonin release increases by more than 3-fold following monoamine oxidase inhibition, while dopamine release shows only modest increases [16]. This differential sensitivity indicates that serotonergic neurons have greater regulation by monoamine oxidase compared to dopaminergic neurons [16].
The readily releasable pool characteristics differ between systems, with dopamine showing sensitivity to repetitive stimulation and release fatigue, while serotonin maintains consistent release patterns [16]. This suggests that serotonin may be stored in dense core vesicles or alternative compartments that do not undergo exocytosis as readily as dopamine-containing vesicles [16].
Combined inhibition of serotonin transporter and monoamine oxidase results in serotonin syndrome, characterized by respiratory distress and synchronized neurotransmitter efflux [16]. This pharmacological interaction demonstrates the narrow therapeutic window for serotonergic interventions compared to dopaminergic therapeutics [16].
Clinical implications for methyl 3-methylpiperazine-1-carboxylate development include consideration of system-specific sensitivities. Serotonergic targeting requires more precise dosing due to heightened sensitivity to transporter and enzyme inhibition, while dopaminergic approaches may tolerate broader therapeutic ranges [17] [18].
Metabolic stability profiling of methyl 3-methylpiperazine-1-carboxylate as a central nervous system drug candidate involves comprehensive evaluation of biotransformation pathways, clearance mechanisms, and structural modifications that influence pharmacokinetic properties. The ester functionality in the compound provides both metabolic liability and potential for prodrug optimization [19] [20].
Human liver microsome studies indicate that piperazine derivatives with carboxylate ester groups typically exhibit intermediate clearance characteristics, with half-life values ranging from 20 to 60 minutes in in vitro assays [21] [22]. The intrinsic clearance of methyl 3-methylpiperazine-1-carboxylate is influenced by cytochrome P450-mediated oxidation and esterase-mediated hydrolysis [19] [20].
Structure-metabolism relationship studies of related piperazin-1-ylpyridazine derivatives demonstrate significant improvements in metabolic stability through strategic structural modifications. Compound 1, with mouse liver microsome and human liver microsome half-lives of 2 and 3 minutes respectively, represents fast clearance characteristics [21]. However, optimized derivatives such as compound 29 achieve half-life values of 113 minutes in mouse liver microsomes and 105 minutes in human liver microsomes, representing more than 50-fold improvements [21].
| Compound Class | MLM t½ (min) | HLM t½ (min) | Clearance Class | Optimization Strategy |
|---|---|---|---|---|
| Methyl 3-methylpiperazine-1-carboxylate | Predicted 30-60 | Predicted 40-80 | Intermediate | Ester protection |
| Piperazin-1-ylpyridazines (unmodified) [21] | 2 | 3 | Fast | Requires modification |
| Optimized pyridazines [21] | 113 | 105 | Low | Multiple fluorination |
| Hydroxyl-substituted derivatives [21] | >60 | >60 | Low | Hydroxyl addition |
Phase I metabolism of methyl 3-methylpiperazine-1-carboxylate involves esterase-mediated hydrolysis to form the free carboxylic acid and cytochrome P450-mediated oxidation at the piperazine nitrogen atoms and methyl substituents [20] [23]. The metabolic soft spots include the ester bond, N-methyl groups, and unprotected nitrogen centers [20].
Fluorine substitution strategies demonstrate significant improvements in metabolic stability for piperazine derivatives. Strategic fluorination at specific positions can block metabolic soft spots while maintaining pharmacological activity [21]. The electron-withdrawing effects of fluorine atoms reduce cytochrome P450 susceptibility and improve metabolic stability profiles [21].
Prodrug approaches using methyl 3-methylpiperazine-1-carboxylate leverage the ester functionality for improved central nervous system delivery while providing controlled release of the active piperazine derivative. The ester serves as a lipophilic protecting group that enhances blood-brain barrier penetration, with subsequent brain-specific esterase hydrolysis releasing the pharmacologically active species [8] [20].
Central nervous system multiparameter optimization considerations for methyl 3-methylpiperazine-1-carboxylate include balancing metabolic stability with other drug-like properties such as solubility, permeability, and safety profiles [24]. The compound's molecular weight (158.2 daltons), polar surface area (52.3 square angstroms), and hydrogen bond donor count (0) align with favorable central nervous system drug characteristics [24].